REACTION_CXSMILES
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[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([C:13]2[S:14][C:15]([C:19]([O:21]CC)=O)=[C:16]([CH3:18])[N:17]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]>C(O)C>[CH3:18][C:16]1[N:17]=[C:13]([C:7]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[S:14][C:15]=1[C:19]([NH:2][CH3:1])=[O:21]
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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CN
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Name
|
|
Quantity
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15.4 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)OCC
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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in a similar manner as in Example 1, the object is obtained as colourless aciculate melting at 181.5° to 183° C. in an amount of 9.6 g corresponding to the yield of 66%
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Name
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|
Type
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|
Smiles
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CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |